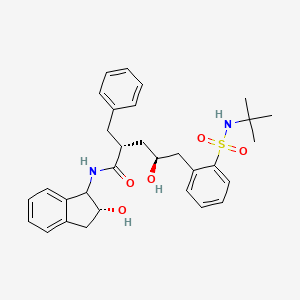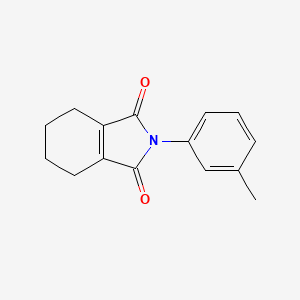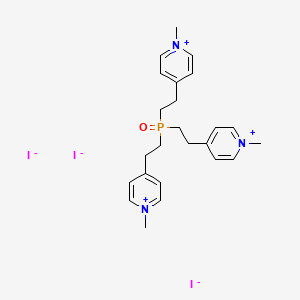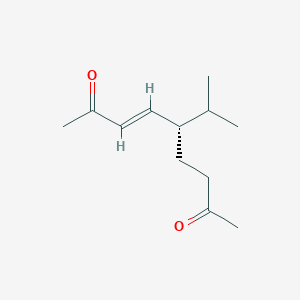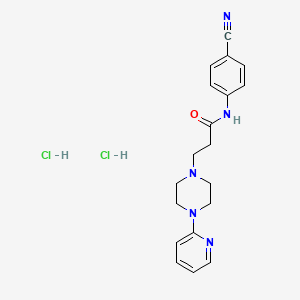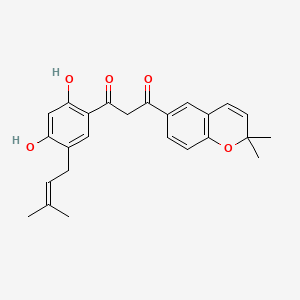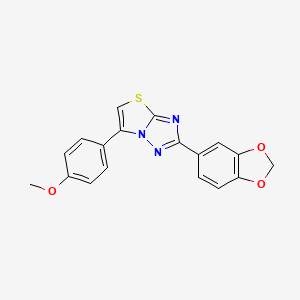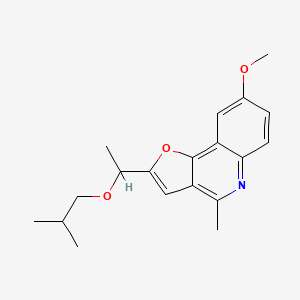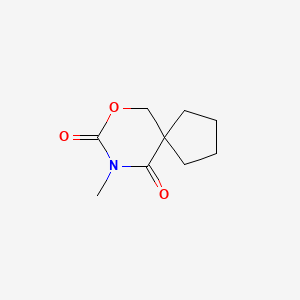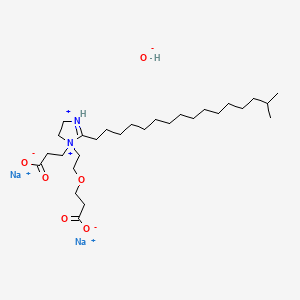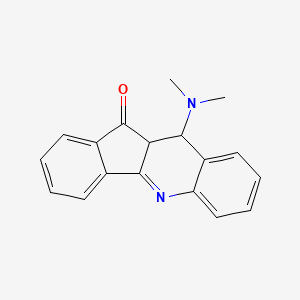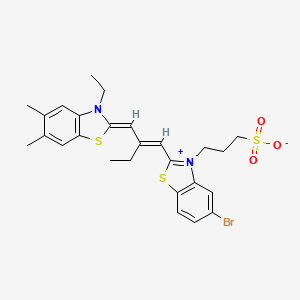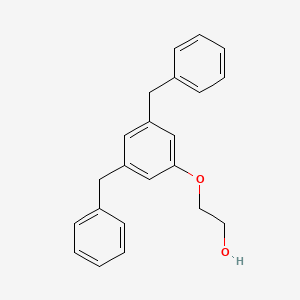
2-(3,5-Dibenzylphenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylphenol, ethoxylated is a chemical compound with the molecular formula (C2H4O)nC20H18O. It is a derivative of dibenzylphenol, where ethoxylation introduces ethoxy groups into the molecule. This compound is known for its surfactant properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The ethoxylation process involves the reaction of dibenzylphenol with ethylene oxide. This reaction typically occurs under controlled conditions, with the presence of a catalyst such as potassium hydroxide (KOH). The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway .
Industrial Production Methods
Industrial production of ethoxylated compounds, including dibenzylphenol, ethoxylated, involves the use of large-scale reactors where ethylene oxide is introduced to dibenzylphenol. The process is optimized to ensure a consistent product with the desired degree of ethoxylation .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzylphenol, ethoxylated can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized under specific conditions.
Reduction: The aromatic rings in the compound can be reduced using suitable reducing agents.
Substitution: The hydroxyl group in the ethoxylated compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Dibenzylphenol, ethoxylated has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of dibenzylphenol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual affinity makes it effective in reducing surface tension and enhancing solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol ethoxylates: Similar in structure and used in similar applications but with different hydrophobic chains.
Alcohol ethoxylates: These compounds have shorter hydrophobic chains and are used in a variety of surfactant applications.
Uniqueness
Dibenzylphenol, ethoxylated is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant properties .
Eigenschaften
CAS-Nummer |
68310-58-7 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(3,5-dibenzylphenoxy)ethanol |
InChI |
InChI=1S/C22H22O2/c23-11-12-24-22-16-20(13-18-7-3-1-4-8-18)15-21(17-22)14-19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2 |
InChI-Schlüssel |
RFKZWONSBMCNBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)OCCO)CC3=CC=CC=C3 |
Verwandte CAS-Nummern |
68310-58-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



